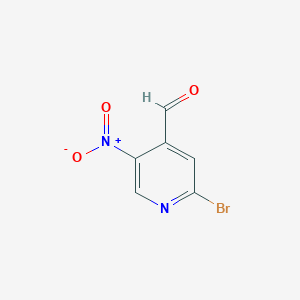
2-Bromo-5-nitroisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-nitroisonicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O3 and a molecular weight of 231.00 Da It is a brominated and nitro-substituted derivative of isonicotinaldehyde, which is part of the isonicotinic acid family
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinaldehyde typically involves the bromination and nitration of isonicotinaldehyde. The reaction conditions require careful control of temperature and the use of specific reagents to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle hazardous chemicals involved in the process.
化学反応の分析
Types of Reactions: 2-Bromo-5-nitroisonicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different halogenated or nitro-substituted derivatives.
科学的研究の応用
2-Bromo-5-nitroisonicotinaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.
Medicine: Investigating its potential use in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Bromo-5-nitroisonicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can further react with biological molecules. The bromine atom can participate in electrophilic substitution reactions, leading to the formation of new compounds.
類似化合物との比較
2-Bromo-5-nitroisonicotinaldehyde is similar to other brominated and nitro-substituted isonicotinic acid derivatives. its unique combination of functional groups and substitution pattern sets it apart from other compounds in this class. Some similar compounds include:
2-Bromo-4-nitroisonicotinaldehyde
3-Bromo-5-nitroisonicotinaldehyde
2-Chloro-5-nitroisonicotinaldehyde
生物活性
2-Bromo-5-nitroisonicotinaldehyde is a compound with significant potential in various biological applications due to its unique chemical structure, which includes both bromine and nitro groups. This compound is a derivative of isonicotinaldehyde and has garnered attention for its possible roles in medicinal chemistry, particularly in drug discovery and development.
- Molecular Formula : C₆H₃BrN₂O₃
- Molecular Weight : 231.00 g/mol
- IUPAC Name : 2-bromo-5-nitropyridine-4-carbaldehyde
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates, which may react with proteins or nucleic acids, leading to alterations in cellular functions. The bromine atom can facilitate electrophilic substitution reactions, potentially modifying other biological molecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating infections.
- Anticancer Potential : Some studies have explored the use of nitro-substituted compounds in cancer therapy, focusing on their ability to induce apoptosis in cancer cells through various pathways .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a study examining the antimicrobial effects of various nitro-substituted compounds, this compound was shown to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Research : A recent investigation into the anticancer properties revealed that derivatives of this compound could trigger apoptosis in human leukemia cells via the intrinsic pathway. This was linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings suggested that this compound could serve as a lead compound for developing new enzyme inhibitors, particularly those targeting cancer metabolism.
特性
IUPAC Name |
2-bromo-5-nitropyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAYCTUFIZVPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














